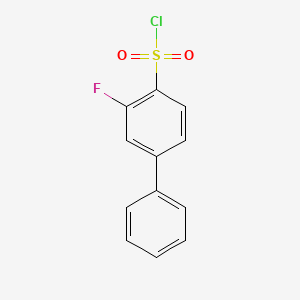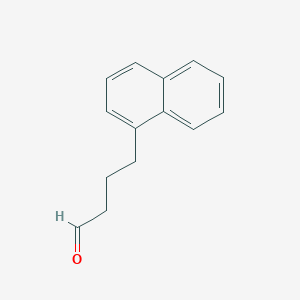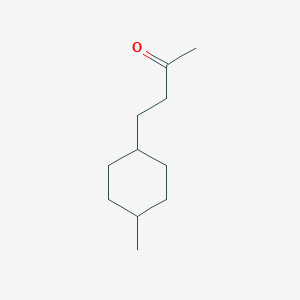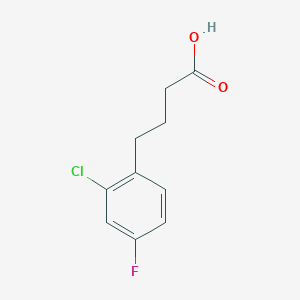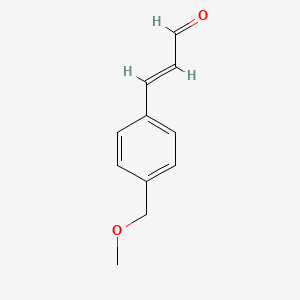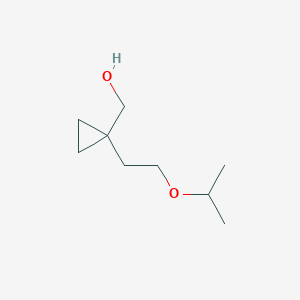
(1-(2-Isopropoxyethyl)cyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(2-Isopropoxyethyl)cyclopropyl)methanol: is an organic compound with the molecular formula C9H18O2 It is characterized by a cyclopropyl group attached to a methanol moiety, with an isopropoxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Isopropoxyethyl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with isopropoxyethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-(2-Isopropoxyethyl)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The isopropoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or sulfonates can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (1-(2-Isopropoxyethyl)cyclopropyl)aldehyde or (1-(2-Isopropoxyethyl)cyclopropyl)carboxylic acid.
Reduction: Formation of (1-(2-Isopropoxyethyl)cyclopropyl)alkane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (1-(2-Isopropoxyethyl)cyclopropyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving cyclopropyl groups. Its structural features make it a useful tool for investigating the mechanisms of enzyme action.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s unique structure may impart specific biological activities, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of various chemicals and materials. Its reactivity and structural features make it valuable for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (1-(2-Isopropoxyethyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The compound’s hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropyl group may also interact with hydrophobic pockets in proteins, affecting their conformation and function.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethanol: Lacks the isopropoxyethyl substituent, making it less sterically hindered.
(1-(2-Methoxyethyl)cyclopropyl)methanol: Similar structure but with a methoxy group instead of an isopropoxy group.
(1-(2-Ethoxyethyl)cyclopropyl)methanol: Similar structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness
(1-(2-Isopropoxyethyl)cyclopropyl)methanol is unique due to the presence of the isopropoxyethyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and potentially more useful in certain applications.
Properties
Molecular Formula |
C9H18O2 |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
[1-(2-propan-2-yloxyethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C9H18O2/c1-8(2)11-6-5-9(7-10)3-4-9/h8,10H,3-7H2,1-2H3 |
InChI Key |
UXWPOUYUDSAXJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCC1(CC1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


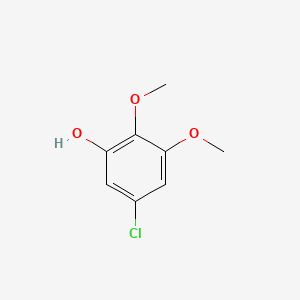
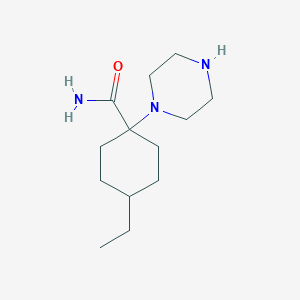
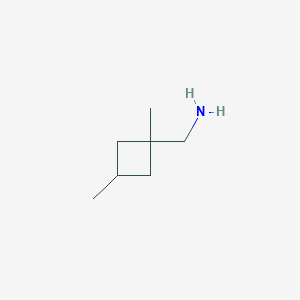
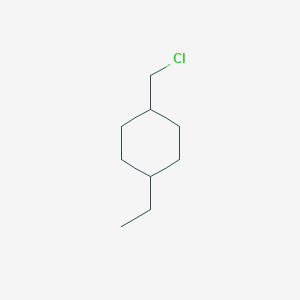
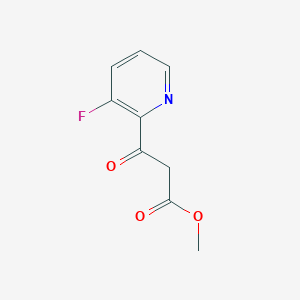
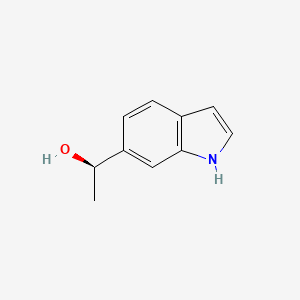
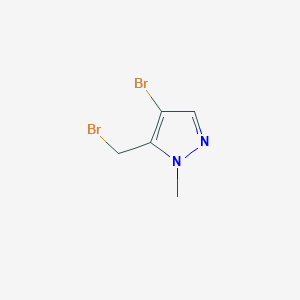
![7,7-Dimethyl-2,3a,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride](/img/structure/B13617497.png)
